molecular formula C16H12O5 B4188744 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No. B4188744
M. Wt: 284.26 g/mol
InChI Key: ZAFJHPAMYGFKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate, also known as DMF, is a synthetic compound that has attracted attention in scientific research due to its potential biological and therapeutic applications. DMF is a member of the coumarin family and is characterized by its unique chemical structure, which makes it a promising candidate for various research applications.

Mechanism of Action

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is believed to exert its biological effects through the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate can inhibit the proliferation of cancer cells and induce apoptosis. 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate in laboratory experiments is its unique chemical structure, which makes it a versatile building block for the synthesis of other compounds. 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has some limitations in terms of its solubility and stability, which can affect its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate. One area of interest is the development of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate derivatives with improved solubility and stability. Additionally, further studies are needed to explore the potential therapeutic applications of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate in various disease models.

Scientific Research Applications

4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is its use as a fluorescent probe for the detection of metal ions. 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate can also be used as a building block for the synthesis of other coumarin derivatives with potential biological activity.

properties

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-8-14(17)21-15-10(2)12(6-5-11(9)15)20-16(18)13-4-3-7-19-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJHPAMYGFKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-dimethyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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